molecular formula C12H14N2O2S2 B12109515 1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B12109515
M. Wt: 282.4 g/mol
InChI Key: BYAGIGIRJJKMRN-UHFFFAOYSA-N
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Description

1-Benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a sulfur-containing heterocyclic compound characterized by a fused thienoimidazole core with a benzyl substituent at the 1-position and two sulfonyl groups at the 5,5-positions. Key characterization methods include $ ^1H $-NMR, $ ^{13}C $-NMR, and elemental analysis, which confirm the thione tautomer as the dominant form in solution and solid states .

Properties

Molecular Formula

C12H14N2O2S2

Molecular Weight

282.4 g/mol

IUPAC Name

3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione

InChI

InChI=1S/C12H14N2O2S2/c15-18(16)7-10-11(8-18)14(12(17)13-10)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,17)

InChI Key

BYAGIGIRJJKMRN-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate thioamide and diamine precursors under acidic conditions to form the thienoimidazole core. The benzylic group is then introduced via nucleophilic substitution or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the thione group to a thiol or further to a hydrocarbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups at the benzylic position.

Scientific Research Applications

1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include antimicrobial, antiviral, and anticancer activities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide involves its interaction with molecular targets such as enzymes or receptors. The thienoimidazole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The benzylic group can enhance binding affinity and specificity through hydrophobic interactions or π-π stacking.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The core structure of tetrahydrothienoimidazole-2-thione 5,5-dioxide allows for diverse substitutions at the 1- and 3-positions, significantly altering physical and chemical properties. Below is a comparative analysis of key derivatives:

Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Features References
1-Methyl (Example: ) C₆H₁₀N₂O₂S₂ 206.28 - - Simplest alkyl derivative; no stereocenters
1-Phenyl (Example: ) C₁₁H₁₂N₂O₂S₂ 268.35 - - Aromatic substituent; two stereocenters (3aR,6aS)
1-(4-Bromophenyl) (Example: ) C₁₁H₁₁BrN₂O₂S₂ 347.30 - - Electron-withdrawing bromo group; potential for halogen bonding
1-(4-Methoxyphenyl) (Example: ) C₁₄H₁₄N₂O₃S₂ 298.38 - - Methoxy group enhances solubility via polar interactions
3-Phenyl-1-(3-trifluoromethylphenyl) (Example: ) C₁₈H₁₅F₃N₂O₂S₂ 412.45 1.56 559.1 Bulky trifluoromethyl group; high thermal stability
1-(2-Chlorophenyl)-3-phenyl (Example: ) C₁₇H₁₅ClN₂O₃S 362.83 - - Chlorine substituent; potential for steric hindrance

Key Trends :

  • Substituent Effects : Electron-withdrawing groups (e.g., Br, CF₃) increase molecular weight and density while reducing solubility. Aromatic substituents (e.g., phenyl, benzyl) enhance π-π stacking interactions, influencing crystallinity .
  • Stereochemistry : Derivatives like the 1-phenyl analog () exhibit defined stereocenters, which may affect biological activity or coordination chemistry .

Spectroscopic and Computational Insights

  • Spectroscopy : $ ^1H $-NMR and $ ^{13}C $-NMR are critical for confirming tautomeric forms (thione vs. thiol) and substitution patterns. For example, NH proton signals near δ 11.46 ppm confirm the thione form in ruthenium complexes .
  • DFT Studies : Computational analyses (e.g., on 5-methoxy-benzimidazole-thione) reveal electronic properties, HOMO-LUMO gaps, and Fukui functions, aiding in predicting reactivity and interactions .

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